Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiazole ring, and an ester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes
Mechanism of Action
The mechanism by which Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid: This compound shares a similar pyrimidine ring structure but differs in the presence of a thioacetic acid group.
2-ureido-4 [1H]-6-methyl-pyrimidinone: This compound features a pyrimidinone ring and is used in the fabrication of functional supramolecular assemblies.
Uniqueness
Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a pyrimidine ring, a thiazole ring, and an ester group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11N5O3S |
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Molecular Weight |
305.31 g/mol |
IUPAC Name |
ethyl 2-[(5-cyano-6-oxo-1H-pyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11N5O3S/c1-3-20-10(19)8-6(2)15-12(21-8)17-11-14-5-7(4-13)9(18)16-11/h5H,3H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
IWGPHORUWKICHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC=C(C(=O)N2)C#N)C |
Origin of Product |
United States |
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